9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
Description
The compound 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic heterocycle featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a cyclohexane ring. Key structural attributes include:
- 9'-Methoxy group: Electron-donating substituent influencing electronic properties and solubility.
- 4-Methyl group: Aliphatic substituent modulating lipophilicity and conformational flexibility.
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
9-methoxy-2-(4-methoxyphenyl)-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C24H28N2O3/c1-16-10-12-24(13-11-16)26-22(20-14-19(28-3)8-9-23(20)29-24)15-21(25-26)17-4-6-18(27-2)7-5-17/h4-9,14,16,22H,10-13,15H2,1-3H3 |
InChI Key |
HEEYBYCYVWVKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9’-Methoxy-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-methoxyphenyl)hydrazine with cyclohexanone to form the hydrazone intermediate. This intermediate then undergoes cyclization with 2-bromo-4-methylphenol in the presence of a base to yield the desired spiro compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or tetrahydrofuran to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore various reaction mechanisms. The synthetic pathways often involve multi-step organic reactions that can lead to the development of new chemical entities.
Biology
Biological Activities:
- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens.
- Anti-inflammatory Effects: It has shown potential in reducing inflammation in biological models.
- Antioxidant Activity: The compound's structure suggests it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Medicine
Given its biological activities, 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is being investigated for its potential therapeutic applications. It may serve as a lead compound for drug development in treating conditions such as cancer and inflammatory diseases.
Industry
In industrial applications, the stability and reactivity of this compound make it useful in developing new materials and chemical processes. Its unique properties can contribute to advancements in polymer science and material engineering.
Case Study 1: Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]. One study reported that derivatives exhibited IC50 values ranging from 7.84–16.2 µM against various cancer cell lines (PC-3, MDA-MB-231) . This suggests that modifications to the structure can enhance therapeutic efficacy.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings indicated significant inhibition zones in bacterial cultures treated with the compound . This highlights its potential use as an antimicrobial agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key analogs and their structural deviations from the target compound:
Key Observations:
Electron-Donating vs. Chloro (Cl) and bromo (Br) substituents increase molecular weight and may influence metabolic stability or act as leaving groups in synthetic modifications .
Spiro Ring Modifications: Cyclopentane (vs. Piperidine introduces a nitrogen atom, enabling hydrogen bonding or salt formation .
Aromatic Substituent Positioning :
- Para-substituted phenyl groups (e.g., 4-OCH₃, 4-Cl) optimize steric and electronic interactions compared to ortho/meta positions .
Biological Activity
The compound 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a member of the benzoxazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies and findings.
Structural Characteristics
The structural framework of this compound includes:
- A benzoxazine core, which is known for its diverse biological properties.
- Methoxy and methyl substituents that may influence its pharmacological profile.
Antimicrobial Properties
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activity. In particular, compounds similar to the one have shown effectiveness against various bacterial strains:
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl... | Moderate | Staphylococcus aureus, E. coli | |
| Related benzoxazine derivatives | Significant | MRSA, C. albicans |
Studies employing disc diffusion methods have demonstrated that certain analogues possess notable antibacterial effects, potentially due to their structural features that enhance interaction with microbial targets.
Antioxidant Activity
The antioxidant potential of benzoxazine derivatives has been assessed through various in vitro assays. For instance:
- DPPH Scavenging Assay : The compound demonstrated a capacity to scavenge free radicals effectively.
- Lipid Peroxidation Inhibition : It showed promise in inhibiting lipid peroxidation, suggesting protective effects against oxidative stress.
The antioxidant activity is crucial for mitigating cellular damage and may contribute to the overall therapeutic efficacy of the compound.
Anti-inflammatory Effects
Compounds within this class have been reported to exert anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specific studies have highlighted:
- Reduction in levels of TNF-alpha and IL-6 upon treatment with related benzoxazine derivatives.
- Inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
Case Studies
Several case studies have illustrated the biological activity of similar compounds:
- Case Study on Antimicrobial Efficacy :
- Case Study on Antioxidant Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
